molecular formula C11H10FNO2 B13657977 Ethyl 6-fluoro-1H-indole-4-carboxylate

Ethyl 6-fluoro-1H-indole-4-carboxylate

Cat. No.: B13657977
M. Wt: 207.20 g/mol
InChI Key: SSXQODMBRUGIAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-fluoro-1H-indole-4-carboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by the presence of a fluorine atom at the 6th position and an ethyl ester group at the 4th position of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-fluoro-1H-indole-4-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with a suitable indole derivative.

    Fluorination: Introduction of the fluorine atom at the 6th position can be achieved using electrophilic fluorinating agents such as Selectfluor.

    Esterification: The carboxyl group at the 4th position is esterified using ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods: Industrial production may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of continuous flow reactors to enhance reaction efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of oxo-indole derivatives.

    Reduction: Formation of alcohol or aldehyde derivatives.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Ethyl 6-fluoro-1H-indole-4-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of novel materials and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 6-fluoro-1H-indole-4-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, facilitating its passage through cell membranes. It can bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

  • Ethyl 6-methoxy-1H-indole-4-carboxylate
  • Ethyl 6-chloro-1H-indole-4-carboxylate
  • Ethyl 6-bromo-1H-indole-4-carboxylate

Comparison: Ethyl 6-fluoro-1H-indole-4-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct physicochemical properties such as increased stability and lipophilicity compared to its methoxy, chloro, and bromo analogs. These properties can influence its reactivity and biological activity, making it a valuable compound in various research fields.

Properties

IUPAC Name

ethyl 6-fluoro-1H-indole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO2/c1-2-15-11(14)9-5-7(12)6-10-8(9)3-4-13-10/h3-6,13H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSXQODMBRUGIAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CNC2=CC(=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.